2-(piperidin-1-yl)cyclohexan-1-one hydrochloride
CAS No.: 7583-60-0
Cat. No.: VC2007500
Molecular Formula: C11H20ClNO
Molecular Weight: 217.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7583-60-0 |
|---|---|
| Molecular Formula | C11H20ClNO |
| Molecular Weight | 217.73 g/mol |
| IUPAC Name | 2-piperidin-1-ylcyclohexan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H |
| Standard InChI Key | UHXUDNGJIZOHID-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2CCCCC2=O.Cl |
| Canonical SMILES | C1CCN(CC1)C2CCCCC2=O.Cl |
Introduction
2-(Piperidin-1-yl)cyclohexan-1-one hydrochloride is a synthetic organic compound with a molecular formula of and a molecular weight of 217.74 g/mol . It features a piperidine ring (a six-membered heterocycle with one nitrogen atom) attached to a cyclohexanone backbone, with the hydrochloride salt enhancing its solubility in aqueous solutions . This compound is primarily utilized in pharmaceutical research and chemical synthesis due to its structural and functional properties.
Synthesis and Reactivity
The compound is synthesized via a cyclization reaction between cyclohexanone and piperidine under reflux conditions, often with acid catalysts. Purification is achieved through crystallization or chromatography.
Key synthetic routes:
-
Route 1: Direct aminolysis of cyclohexanone derivatives with piperidine.
-
Route 2: Acid-catalyzed condensation followed by hydrochlorination .
Reactivity highlights:
-
Nucleophilic additions at the ketone group.
-
Salt formation with acids or bases due to the basic piperidine nitrogen .
Biological Activity and Research Applications
Neurological Research
The compound has been investigated as a dopamine receptor agonist, showing affinity for dopamine D2 and serotonin receptors. This suggests potential applications in:
-
Parkinson’s disease (motor function modulation).
-
Psychiatric disorders (reward pathway regulation).
Enzyme Inhibition Studies
Structurally related piperidine derivatives exhibit acetylcholinesterase (AChE) inhibition, implicating possible roles in Alzheimer’s disease therapeutics . While direct evidence for this compound is limited, its structural analogs demonstrate:
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume